4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride
CAS No.: 1269152-40-0
Cat. No.: VC2836920
Molecular Formula: C14H22ClN3O2
Molecular Weight: 299.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269152-40-0 |
|---|---|
| Molecular Formula | C14H22ClN3O2 |
| Molecular Weight | 299.79 g/mol |
| IUPAC Name | 4-methoxy-N-(2-piperazin-1-ylethyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C14H21N3O2.ClH/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17;/h2-5,15H,6-11H2,1H3,(H,16,18);1H |
| Standard InChI Key | QQMVJEOBFILQOH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2.Cl.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride is a crystalline compound with well-defined structural features. The parent compound contains a 4-methoxybenzamide moiety connected to a piperazine ring via an ethyl linker, with the dihydrochloride salt formed by protonation of the basic nitrogen atoms in the piperazine ring. This salt formation enhances stability and solubility characteristics compared to the free base form.
Basic Identification Data
| Parameter | Value |
|---|---|
| CAS Registry Number | 1269152-40-0 |
| Molecular Formula | C₁₄H₂₃Cl₂N₃O₂ |
| Molecular Weight | 336.26 g/mol |
| IUPAC Name | 4-methoxy-N-[2-(1-piperazinyl)ethyl]benzamide dihydrochloride |
| Alternate Name | Benzamide, 4-methoxy-N-[2-(1-piperazinyl)ethyl]-, hydrochloride (1:2) |
The compound's structural formula consists of 14 carbon atoms, 21 nitrogen atoms, and 2 oxygen atoms in its base form, with 2 additional hydrogen chloride molecules in the salt form .
Chemical Identifiers
This compound can be identified through various standardized chemical notations:
| Identifier Type | Value |
|---|---|
| SMILES | COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2 |
| InChI | InChI=1S/C14H21N3O2/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17/h2-5,15H,6-11H2,1H3,(H,16,18) |
| InChIKey | NCNLEUREKPXHPR-UHFFFAOYSA-N |
These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature .
Physical and Chemical Properties
The physical and chemical properties of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride determine its behavior in various environments and applications. Understanding these properties is crucial for predicting its stability, reactivity, and biological interactions.
Physical State and Appearance
At room temperature, the compound typically exists as a white to off-white crystalline solid. The salt form provides enhanced stability compared to the free base .
Solubility Characteristics
As a dihydrochloride salt, the compound demonstrates improved water solubility compared to its free base form. This enhanced aqueous solubility is advantageous for biological applications and experimental work. The compound is also likely soluble in polar organic solvents such as methanol and dimethyl sulfoxide, which is typical for similar benzamide derivatives .
Predicted Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be predicted:
| Property | Predicted Value |
|---|---|
| LogP | Moderately lipophilic due to benzene ring balanced by polar groups |
| pKa | Multiple basic centers (piperazine nitrogens) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (methoxy O, amide C=O, 3 nitrogen atoms) |
| Rotatable Bonds | Multiple, contributing to conformational flexibility |
These properties influence the compound's pharmacokinetic behavior and potential biological interactions .
| Classification Type | Description |
|---|---|
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation) |
| H319 (Causes serious eye irritation) | |
| H335 (May cause respiratory irritation) |
These classifications indicate moderate hazard potential, primarily related to irritation of skin, eyes, and respiratory tract .
| Supplier | Catalog Number | Package Size | Price (as of April 2025) |
|---|---|---|---|
| Cymitquimica | 3D-UAC15240 | 50 mg | 549.00 € |
| Cymitquimica | 3D-UAC15240 | 500 mg | 1,510.00 € |
| Sigma-Aldrich | ENA313839026 | 100 mg | $352.30 |
These commercial offerings provide researchers with access to high-purity material for experimental applications .
Related Compounds and Structural Analogs
Understanding structural analogs provides context for 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride's properties and potential applications.
Key Structural Analogs
Several structurally related compounds have been documented:
-
4-Methoxy-N-[2-(piperidin-1-yl)ethyl]benzamide: Features a piperidine ring instead of piperazine, affecting basicity and hydrogen bonding capabilities
-
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: Contains a 4-chlorophenyl substitution on the piperazine and a meta-methoxy group on the benzamide, showing high affinity for dopamine D4 receptors
-
4-Methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide: Contains an additional 4-methoxybenzoyl group attached to the piperazine ring
Comparative Properties
The substitution patterns and structural variations among these analogs result in different physicochemical and pharmacological properties:
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